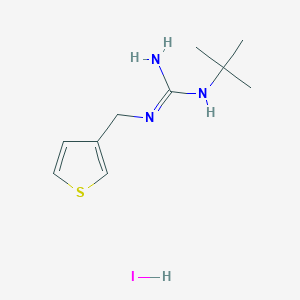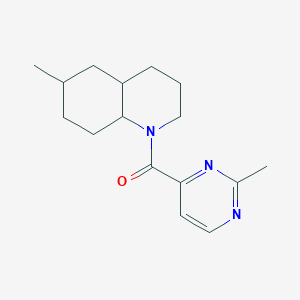
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB is a benzoxazinone derivative that has been found to exhibit promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. In
Mechanism of Action
The exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory mediators such as prostaglandins. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and inflammation.
Biochemical and Physiological Effects
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one was found to significantly reduce pain sensitivity in a dose-dependent manner. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the spinal cord and dorsal root ganglia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit low acute toxicity in animal models, making it a potential candidate for further preclinical and clinical studies.
However, one of the limitations of using 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. In addition, the exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several potential future directions for the research on 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One possible direction is the development of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one-based drugs for the treatment of pain and inflammation. Another potential direction is the investigation of the anticancer effects of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and the development of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one-based anticancer drugs.
In addition, further studies are needed to elucidate the exact mechanism of action of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and to identify potential drug targets. The development of new methods for the synthesis and purification of 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one could also facilitate its use in future research.
Conclusion
In conclusion, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is a benzoxazinone derivative that exhibits promising pharmacological properties, including analgesic, anti-inflammatory, and antitumor effects. 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. Despite its limitations, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has the potential to be developed into a useful drug for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through a multistep process that involves the reaction of 4-cyclopentyloxypiperidine-1-carbonyl chloride with 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in high yield and purity.
Scientific Research Applications
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of pain management, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. In addition, 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been investigated for its antitumor effects. Studies have shown that 8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17-12-24-18-15(6-3-7-16(18)20-17)19(23)21-10-8-14(9-11-21)25-13-4-1-2-5-13/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLVQQHXJHXRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCN(CC2)C(=O)C3=C4C(=CC=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-cyclopentyloxypiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)


![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)

